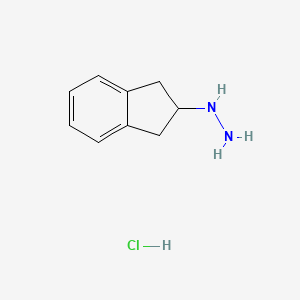

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9,11H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQNFOEUMXFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595621 | |

| Record name | (2,3-Dihydro-1H-inden-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92403-21-9 | |

| Record name | (2,3-Dihydro-1H-inden-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most direct route involves condensing 2,3-dihydro-1H-inden-2-one with hydrazine hydrate. In ethanol under reflux, the ketone reacts with hydrazine to form the hydrazone intermediate, which is subsequently protonated with hydrochloric acid to yield the hydrochloride salt.

Optimization and Yield

Key parameters include:

- Molar ratio : Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion.

- Acidification : Gradual addition of concentrated HCl at 0–5°C prevents decomposition.

- Purification : Recrystallization from ethanol/water mixtures achieves ≥99% purity.

Table 1: Hydrazone Formation Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Nucleophilic Substitution of Halogenated Indene Derivatives

Bromination of Indene Precursors

As outlined in patent WO2009071584A1, bromination of 2,3-dihydro-1H-inden-2-ol using bromine in methylene chloride yields 2-bromo-2,3-dihydro-1H-indene. This intermediate serves as a substrate for hydrazine substitution.

Hydrazine Displacement

The brominated compound reacts with anhydrous hydrazine in tetrahydrofuran (THF) at 60°C. Post-reaction, HCl gas is bubbled into the mixture to precipitate the hydrochloride salt.

Table 2: Nucleophilic Substitution Metrics

| Parameter | Value/Range |

|---|---|

| Solvent | THF |

| Temperature | 60°C |

| Reaction Time | 12–18 hours |

| Yield | 65–70% |

This method’s limitation lies in regioselectivity, as competing elimination reactions may occur.

Diazo Transfer and Reduction Approaches

Diazo Intermediate Synthesis

Per the Royal Society of Chemistry’s protocol, diazo transfer to 2,3-dihydro-1H-inden-2-one using sodium azide and 3-(chlorosulfonyl)benzoic acid generates 2-diazo-1H-indene-1,3(2H)-dione. The reaction proceeds in water/acetonitrile at ambient temperature.

Reduction to Hydrazine

Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (LiAlH₄) converts the diazo group ($$-\text{N}2$$) to hydrazine ($$-\text{NHNH}2$$). Acidification with HCl completes the synthesis.

Table 3: Diazo Route Performance

| Parameter | Value/Range |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 1 atm H₂ |

| Yield (Reduction) | 50–60% |

This method, while innovative, suffers from moderate yields due to side reactions during reduction.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Industrial-Scale Production and Optimization

Commercial suppliers like Dayang Chem and Zibo Hangyu Biotechnology employ continuous-flow reactors for the hydrazone method, achieving throughputs of 100–200 kg/batch. Key optimizations include:

- Solvent recycling : Ethanol recovery reduces costs by 30%.

- Catalyst reuse : Palladium catalysts are regenerated via calcination.

Applications and Derivatives

The compound serves as a precursor to indenyl-imidazoles (e.g., 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole). Its hydrochloride salt enhances solubility for pharmaceutical formulations.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Halogen Substituents

- (4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride (CAS: 1909319-75-0): Molecular Formula: C₉H₁₂ClFN₂ Molecular Weight: 202.66 g/mol Key Difference: A fluorine atom at the 4-position of the indenyl ring. Fluorine’s electronegativity enhances polarity and may improve metabolic stability compared to the non-halogenated parent compound. This substitution could alter binding affinity in biological systems .

(5-Chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride (CID: 53401490):

Table 1: Comparison of Halogenated Analogs

Structural Analogs with Functional Group Variations

- 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride (CAS: 67805-67-8): Key Difference: Replaces hydrazine with a tertiary amine (-N(CH₃)₂).

- Indantadol Hydrochloride (CID: 121553039): Structure: N²-(2,3-Dihydro-1H-inden-2-yl)glycinamide hydrochloride. Key Difference: Incorporates a glycinamide side chain.

1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (CAS: 2748590-83-0):

Table 2: Functional Group Comparison

Biologische Aktivität

1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C9H13N2Cl

- Molecular Weight : 184.67 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 188.0 to 189.5 °C

The compound features a hydrazine functional group attached to a bicyclic indene structure, which contributes to its unique reactivity and biological interactions.

This compound primarily acts through nucleophilic substitution reactions due to its hydrazine moiety. This allows it to form covalent bonds with various biomolecules, potentially altering their functions and affecting cellular processes. The compound's structure enables it to act as a ligand in coordination chemistry, which may facilitate interactions with transition metals and biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits notable effects on cancer cell lines, including:

- Inhibition of Microtubule Assembly : At concentrations of 20 μM, the compound showed a significant reduction in microtubule assembly (40.76–52.03% inhibition), indicating its potential as a microtubule-destabilizing agent .

- Apoptosis Induction : In breast cancer MDA-MB-231 cells, the compound enhanced caspase-3 activity (1.33–1.57 times) at 10 μM and induced morphological changes at 1 μM, confirming its ability to trigger apoptosis .

Antibacterial Activity

The compound also demonstrates antibacterial properties against various pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

A study focused on the anticancer effects of related compounds showed that those containing a similar indene structure could inhibit the growth of several cancer types, including lung and prostate cancers . The results suggest that derivatives of this compound may hold promise for developing new anticancer therapies.

Study on Antibacterial Effects

Research assessing the antibacterial efficacy of hydrazine derivatives found that certain compounds exhibited MIC values ranging from 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa, showcasing the potential of these compounds in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydro-1H-indene | Bicyclic structure without hydrazine | Common precursor in organic synthesis |

| (2,3-Dihydro-1H-indene)-hydrazine | Similar indene core; lacks chloride | Exhibits different biological activities |

| 2,3-Dihydro-1H-indene hydrazone | Hydrazone derivative of indene | Known for applications in medicinal chemistry |

The unique hydrazine attachment in this compound enhances its solubility and biological activity compared to its analogs.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride?

The compound is typically synthesized via condensation reactions. For example, hydrazine hydrochloride derivatives can react with carbonyl-containing precursors under reflux conditions in ethanol. A common method involves refluxing the hydrazine derivative with a ketone or aldehyde (e.g., benzylideneacetone) for 6–8 hours, followed by cooling, filtration, and crystallization from ethanol . Reaction optimization may require adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying hydrogen/carbon environments and hydrazine bonding.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.

- X-ray Crystallography : For unambiguous structural confirmation, particularly when crystallizing the compound as a single crystal .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

Q. What precautions are critical for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions for hydrazine derivatives apply:

- Use protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact .

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store in airtight containers under inert conditions to prevent hygroscopic degradation or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst Use : Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate condensation.

- Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) may reduce side reactions.

- Real-Time Monitoring : Techniques like TLC or in-situ IR spectroscopy help track reaction progress .

Q. What computational tools are effective for predicting reactivity or stability of this hydrazine derivative?

- Molecular Modeling Software (e.g., MOE) : Simulates electronic properties, steric effects, and potential reaction pathways .

- Density Functional Theory (DFT) : Calculates thermodynamic stability of intermediates or transition states.

- SHELX Programs : For modeling crystallographic data and validating structural hypotheses .

Q. How can impurities be identified and quantified in synthesized batches?

Q. How can researchers leverage crystallography software pipelines for high-throughput structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.